molecular formula C21H20N4O5S B11118871 Ethyl 5-[(4-methoxyphenyl)carbamoyl]-4-methyl-2-[(pyrazin-2-ylcarbonyl)amino]thiophene-3-carboxylate

Ethyl 5-[(4-methoxyphenyl)carbamoyl]-4-methyl-2-[(pyrazin-2-ylcarbonyl)amino]thiophene-3-carboxylate

Cat. No.: B11118871
M. Wt: 440.5 g/mol
InChI Key: HIDNWLLYEYUSEL-UHFFFAOYSA-N
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Description

ETHYL 5-[(4-METHOXYPHENYL)CARBAMOYL]-4-METHYL-2-(PYRAZINE-2-AMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-[(4-METHOXYPHENYL)CARBAMOYL]-4-METHYL-2-(PYRAZINE-2-AMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Amidation Reactions:

    Carbamoylation: The carbamoyl group (–CONH2) is introduced using carbamoylation reactions, often involving the reaction of an amine with an isocyanate.

    Esterification: The ethyl ester group (–COOEt) is formed through esterification reactions, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process. The use of advanced purification methods, such as chromatography and crystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-[(4-METHOXYPHENYL)CARBAMOYL]-4-METHYL-2-(PYRAZINE-2-AMIDO)THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

ETHYL 5-[(4-METHOXYPHENYL)CARBAMOYL]-4-METHYL-2-(PYRAZINE-2-AMIDO)THIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development and formulation.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 5-[(4-METHOXYPHENYL)CARBAMOYL]-4-METHYL-2-(PYRAZINE-2-AMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

ETHYL 5-[(4-METHOXYPHENYL)CARBAMOYL]-4-METHYL-2-(PYRAZINE-2-AMIDO)THIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:

    ETHYL 5-[(2-METHOXYPHENYL)CARBAMOYL]-4-METHYL-2-(PYRAZINE-2-CARBONYLAMINO)THIOPHENE-3-CARBOXYLATE: Similar structure but with different substitution patterns.

    ETHYL 5-[(4-METHOXYPHENYL)CARBAMOYL]-4-METHYL-2-(PYRIDINE-2-AMIDO)THIOPHENE-3-CARBOXYLATE: Similar core structure with a pyridine ring instead of a pyrazine ring.

Properties

Molecular Formula

C21H20N4O5S

Molecular Weight

440.5 g/mol

IUPAC Name

ethyl 5-[(4-methoxyphenyl)carbamoyl]-4-methyl-2-(pyrazine-2-carbonylamino)thiophene-3-carboxylate

InChI

InChI=1S/C21H20N4O5S/c1-4-30-21(28)16-12(2)17(19(27)24-13-5-7-14(29-3)8-6-13)31-20(16)25-18(26)15-11-22-9-10-23-15/h5-11H,4H2,1-3H3,(H,24,27)(H,25,26)

InChI Key

HIDNWLLYEYUSEL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=C(C=C2)OC)NC(=O)C3=NC=CN=C3

Origin of Product

United States

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